molecular formula C30H55NO11 B1165052 Clarithromycin M8

Clarithromycin M8

Cat. No. B1165052
M. Wt: 605.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Analytical reference standard for Clarithromycin metabolite.

Scientific Research Applications

Mutation in 23S rRNA Gene and Macrolide Resistance

Clarithromycin, a potent macrolide, is used to treat infections with nontuberculous mycobacteria. Research has identified mutations in the 23S rRNA gene of resistant strains of Mycobacterium intracellulare, suggesting that these mutations confer acquired resistance to clarithromycin in these bacteria (Meier et al., 1994).

Binding to Human_p8 Protein

A study revealed that clarithromycin binds to the human_p8 protein, which can affect the drug's interaction with bacterial ribosomes and influence its antimicrobial action (Morimura et al., 2008).

Clarithromycin in Mycobacterium abscessus Complex

Clarithromycin has been a cornerstone in treating Mycobacterium abscessus complex infections. This study explores the molecular mechanisms of clarithromycin resistance in this context, highlighting the relationship between genetic resistance mechanisms and antibiogram results (Rubio et al., 2015).

Antimicrobial Activity and Pharmacokinetic Properties

Clarithromycin exhibits a broad spectrum of antimicrobial activity and has enhanced in vitro activity against various pathogens, including its 14-hydroxy metabolite against Haemophilus influenzae. Its superior pharmacokinetic profile makes it effective against a range of infections (Peters & Clissold, 1992).

Efflux Pumps Contribution to Resistance

The role of efflux pumps in clarithromycin resistance in Helicobacter pylori was studied, revealing their significant contribution to the drug's resistance mechanisms in this pathogen (Hirata et al., 2010).

Anti-inflammatory Effects in COPD

Clarithromycin has shown anti-inflammatory effects by inhibiting cytokine production, which can be beneficial in treating chronic obstructive pulmonary disease (COPD) exacerbations (Basyigit et al., 2004).

properties

Molecular Formula

C30H55NO11

Molecular Weight

605.76

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.